2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride
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Overview
Description
2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride is a chemical compound with the molecular formula C4H6F3NO3·HCl and a molecular weight of 209.55 g/mol . It is also known by its IUPAC name, O-(trifluoromethyl)serine hydrochloride . This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a propionic acid moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride typically involves the introduction of the trifluoromethoxy group into a suitable precursor. One common method is the reaction of 2-amino-3-hydroxypropionic acid with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The resulting trifluoromethoxy derivative is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or anhydrides are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while substitution reactions can produce various amides or esters .
Scientific Research Applications
2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride: This compound shares a similar trifluoromethyl group but differs in its ester functionality.
2-Amino-3-(trifluoromethyl)propionic acid: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
Uniqueness
2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride is unique due to the presence of both the trifluoromethoxy and amino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLQKIXYVYYPFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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